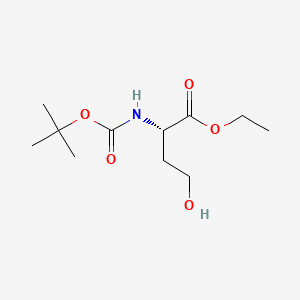

(S)-N-Boc-L-homoserine Ethyl Ester

Übersicht

Beschreibung

(S)-N-Boc-L-Homoserine Ethyl Ester is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amine and an ethyl ester on the carboxylate. The Boc group enhances stability during synthetic processes, while the ethyl ester balances lipophilicity and reactivity. This compound is widely used in peptide synthesis, PROTAC development, and as a precursor for functionalized amino acid surrogates like azidohomoalanine . Its stereochemical purity (S-configuration) ensures compatibility with biological systems, making it valuable in pharmaceutical and biochemical research.

Biologische Aktivität

(S)-N-Boc-L-homoserine ethyl ester is a synthetic compound that has garnered attention due to its potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

This compound, with the CAS number 147325-09-5, is a derivative of homoserine that features a tert-butoxycarbonyl (Boc) protecting group on the amino group and an ethyl ester at the carboxylic acid position. This modification enhances its stability and solubility, making it a valuable intermediate in organic synthesis.

Synthesis Overview

The synthesis typically involves the protection of L-homoserine using di-tert-butyl dicarbonate (Boc2O) followed by esterification with ethanol. The reaction can be summarized as follows:

- Protection of Homoserine :

- L-Homoserine is treated with Boc2O in the presence of a base (e.g., triethylamine) to yield (S)-N-Boc-L-homoserine.

- Esterification :

- The protected homoserine is then reacted with ethyl alcohol under acidic conditions to form this compound.

The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of various bioactive compounds, including those that inhibit enzymes involved in metabolic pathways. The compound's structure allows it to interact with specific molecular targets, potentially influencing biochemical pathways.

Case Studies and Research Findings

- Antimicrobial Activity :

- Enzyme Inhibition :

- Synthetic Applications :

Data Table: Comparison of Biological Activities

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of (S)-N-Boc-L-homoserine ethyl ester is in peptide synthesis . This compound serves as an essential building block for the synthesis of peptides and proteins. The Boc group protects the amino functionality during peptide formation, allowing for selective reactions that lead to complex peptide structures.

Case Study: Peptide Development

Research has demonstrated the successful incorporation of this compound into peptide sequences, enhancing the stability and bioactivity of the resulting peptides. For instance, studies have shown its utility in synthesizing cyclic peptides that exhibit improved pharmacological properties .

Drug Development

The compound is also utilized in drug development as a synthetic intermediate for various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions makes it suitable for modifying existing drug candidates or creating novel therapeutic agents.

Case Study: Antisickling Agents

In a study focused on developing antisickling agents for sickle cell disease, derivatives of this compound were synthesized and evaluated for their efficacy in modifying hemoglobin properties. These modifications aimed to prevent the polymerization of deoxygenated sickle hemoglobin, thus mitigating disease symptoms .

Bioconjugation

This compound plays a crucial role in bioconjugation , where it is used to modify biomolecules for research in biochemistry and molecular biology. The tosylate moiety allows for selective coupling reactions with various nucleophiles, facilitating the attachment of functional groups to proteins or nucleic acids.

Case Study: Biomolecule Modification

In biochemical studies, this compound has been employed to create conjugates that enhance the delivery and efficacy of therapeutic agents by improving their solubility and stability .

Synthetic Intermediate for Novel Compounds

Beyond its direct applications, this compound serves as a precursor for synthesizing other complex molecules, including unsaturated caprolactams and oxy-peptide nucleic acids.

Research indicates that this compound interacts with various biological systems, particularly as a substrate for amino acid transporters such as alanine-serine-cysteine transporters (ASCT). This interaction is vital for studying amino acid metabolism and transport mechanisms.

Enzyme Interaction Studies

Studies have shown that derivatives of this compound can influence binding affinities at ASCT2, providing insights into transporter dynamics and potential therapeutic interventions .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Tosylate Site

The tosylate group (-OTs) serves as an excellent leaving group, enabling diverse nucleophilic substitutions under mild conditions.

Key Findings :

- Phenylselenolate-mediated elimination generates α,β-unsaturated esters, critical for synthesizing non-natural amino acids like L-α-vinylglycine .

- Thiol substitutions produce stable thioether bonds, enabling bioconjugation applications .

Hydrolysis Reactions

Controlled hydrolysis selectively removes protective groups or modifies ester functionalities.

Notable Observations :

- Basic hydrolysis (NaOH) selectively cleaves the ethyl ester without affecting the Boc group.

- Acidic conditions (HCl) remove the Boc group but leave the ester intact, enabling sequential deprotection strategies .

Elimination Reactions

The tosylate group facilitates β-elimination under basic conditions, forming α,β-unsaturated compounds.

Example Reaction :

- Conditions : DBU (1,8-diazabicycloundec-7-ene) in DMF at 50°C .

- Application : Synthesis of unsaturated caprolactams for peptidomimetics .

Transesterification of the Ethyl Ester

The ethyl ester undergoes transesterification with alcohols under catalytic acidic or basic conditions.

| Alcohol | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Boc-L-homoserine methyl ester | 95% | |

| Benzyl alcohol | Ti(OH)₄ | Boc-L-homoserine benzyl ester | 88% |

Mechanistic Insight :

Protonation of the ester carbonyl enhances electrophilicity, enabling nucleophilic attack by the alcohol .

Stability and Side Reactions

- Thermal Stability : Degrades above 150°C, releasing CO₂ (from Boc) and ethanol .

- Racemization Risk : Minimal (<2%) under neutral conditions but increases in strong acids/bases .

Comparative Reactivity of Homoserine Derivatives

| Derivative | Reactive Site | Key Reaction | Application |

|---|---|---|---|

| Boc-Hse-OEt | Tosylate | Nucleophilic substitution | Peptide backbone modification |

| Boc-Hse-OMe | Methyl ester | Transesterification | Prodrug synthesis |

| Hse(Tos)-OEt | Free amine | Acylation | Biopolymer functionalization |

Q & A

Q. Basic: What are the recommended storage conditions for (S)-N-Boc-L-homoserine ethyl ester to ensure stability?

Answer:

this compound should be stored in a tightly sealed container under inert gas (e.g., nitrogen or argon) at temperatures between 2–8°C to minimize hydrolysis of the ethyl ester and Boc protecting groups. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these can degrade the compound . Stability studies indicate that the Boc group is susceptible to cleavage under acidic or prolonged high-temperature conditions, so controlled environments are critical for long-term storage .

Q. Basic: How can researchers confirm the enantiomeric purity of this compound?

Answer:

Enantiomeric purity can be determined via chiral high-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak® columns) or by optical rotation measurements. For example, optical rotation values ([α]D<sup>20</sup>) are compared against literature data (e.g., [α] = −7.9° for a related cysteine ethyl ester derivative at 1 M HCl) . High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy further validate structural integrity and stereochemistry .

Q. Advanced: What strategies optimize the enantioselective synthesis of this compound in peptide coupling reactions?

Answer:

Enantioselective synthesis can be enhanced using kinetic resolution with lipases or esterases, which selectively hydrolyze undesired enantiomers. For example, mutants of esterases like Est924 have demonstrated stereoselectivity for (S)-enantiomers in similar ethyl ester systems . Alternatively, asymmetric catalysis with chiral ligands (e.g., BINOL-derived phosphoric acids) during Boc protection or esterification steps improves enantiomeric excess (ee) . Reaction conditions (temperature, solvent polarity) must be optimized to suppress racemization, as evidenced by studies on analogous amino acid esters .

Q. Advanced: How does the ethyl ester group influence the compound's reactivity in solid-phase peptide synthesis (SPPS)?

Answer:

The ethyl ester acts as a carboxyl-protecting group, enabling selective deprotection under mild basic conditions (e.g., NaOH/MeOH) while preserving the Boc group. This facilitates stepwise peptide elongation. Comparative studies on methyl vs. ethyl esters show that ethyl esters exhibit slower hydrolysis rates, reducing unintended side reactions during SPPS . However, steric hindrance from the ethyl group may necessitate longer reaction times for coupling steps, as observed in related homoserine derivatives .

Q. Advanced: What analytical methods resolve contradictions in reported spectroscopic data for this compound?

Answer:

Discrepancies in NMR or MS data can arise from solvent effects, impurities, or stereochemical variations. To address this:

- Use 2D NMR (COSY, HSQC) to unambiguously assign proton and carbon signals, particularly for overlapping resonances in the homoserine backbone .

- Cross-validate HRMS results with synthetic intermediates (e.g., Boc-protected precursors) to confirm molecular ion peaks .

- Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) to identify misassignments .

Q. Advanced: How can computational modeling predict the stability of the Boc protecting group under varying conditions?

Answer:

Density functional theory (DFT) calculations can model the energy barriers for Boc cleavage under acidic, basic, or thermal conditions. For example, docking simulations (e.g., in AutoDock Vina) predict protonation sites that accelerate tert-butoxycarbonyl decomposition . Molecular dynamics (MD) simulations further assess solvent effects (e.g., aqueous vs. organic media) on hydrolysis rates, aligning with experimental kinetic studies on similar esters .

Q. Categorization

- Basic Questions : 1, 2 (focus on foundational handling and characterization).

- Advanced Questions : 3–6 (emphasize mechanistic analysis, optimization, and advanced analytical techniques).

Q. Notes

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Compounds for Comparison :

- (S)-N-Boc-L-Homoserine Methyl Ester Tosylate (CAS: 120042-09-3)

- N-Boc-4-nitro-L-phenylalanine Methyl Ester (CAS: 65615-89-6)

- N-Boc-L-glutamic Acid 5-Cyclohexyl Ester (CAS: 73821-97-3)

- L-Alanine-N-T-BOC (3-13C, 99%) (CIL-CLM-2151)

- O-Acetyl-L-homoserine (synthesized via acetic anhydride and L-homoserine ).

Comparative Analysis :

Structural Insights :

- Ethyl vs. Methyl Ester : The ethyl ester in this compound offers moderate lipophilicity compared to the methyl ester in its tosylate variant. This impacts solubility and hydrolysis rates, favoring ethyl esters in reactions requiring slower hydrolysis .

- Tosylate Counterion : The methyl ester tosylate derivative (CAS: 120042-09-3) enhances crystallinity and stability, making it preferable in solid-phase synthesis .

- Side Chain Modifications : N-Boc-4-nitro-L-phenylalanine Methyl Ester introduces a nitro group for electrophilic substitution reactions, unlike the homoserine backbone in the target compound .

Isotopic Labeling and Analytical Utility

This compound can be isotopically labeled (e.g., ¹³C, ¹⁵N) for tracer studies, similar to CIL’s L-Alanine-N-T-BOC (³-¹³C, 99%) and L-Glutamine-N-T-BOC (α-¹⁵N) . Labeled variants are critical in mass spectrometry (MS) and nuclear magnetic resonance (NMR) for tracking metabolic pathways or protein interactions .

Stereochemical and Enantioselective Considerations

The S-configuration ensures compatibility with natural L-amino acids. In contrast, mandelic acid ethyl esters () show temperature-dependent chiral selectivity, highlighting the importance of stereochemistry in chromatographic separations and enzyme interactions .

Eigenschaften

IUPAC Name |

ethyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-5-16-9(14)8(6-7-13)12-10(15)17-11(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGDPHFPHJVSEC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652490 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-L-homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147325-09-5 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-L-homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.